molecular formula C10H12O4 B3021809 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 36897-94-6

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B3021809
CAS No.: 36897-94-6
M. Wt: 196.2 g/mol
InChI Key: JYZKYCYHXBQTCY-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived bicyclic compound featuring a methoxycarbonyl (-COOCH₃) group at the 3-position and a carboxylic acid (-COOH) group at the 2-position. Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol (CAS: 4883-79-8) . The bicyclo[2.2.1]heptene scaffold imparts significant ring strain, influencing its reactivity and applications in organic synthesis, pharmaceuticals, and materials science.

Properties

IUPAC Name

3-methoxycarbonylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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InChI

InChI=1S/C10H12O4/c1-14-10(13)8-6-3-2-5(4-6)7(8)9(11)12/h2-3,5-8H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JYZKYCYHXBQTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC(=O)C1C2CC(C1C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O4
Source PubChem
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DSSTOX Substance ID

DTXSID50885420
Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Molecular Weight

196.20 g/mol
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CAS No.

36897-94-6, 4883-79-8
Record name 2-Methyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Methyl hydrogen (endo-endo)-bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylate
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Record name Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Record name Methyl hydrogen (endo-endo)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
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Record name Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2-methyl ester
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Biological Activity

3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS Number: 36897-94-6) is a bicyclic compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O4
  • Molecular Weight : 196.20 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bicyclic structure with two carboxylic acid functionalities, which may contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Anticancer Potential : Preliminary investigations suggest that the compound may inhibit the growth of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Interaction with Cell Signaling Pathways : There is evidence suggesting that the compound may modulate key signaling pathways involved in inflammation and cell growth.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .

Case Study 2: Anticancer Activity

Research conducted by Zhang et al. explored the anticancer properties of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to a reduction in cell viability and induced apoptosis in a dose-dependent manner .

Data Summary Table

PropertyValue
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
Antimicrobial ActivityEffective against S. aureus, E. coli
Anticancer ActivityInduces apoptosis in cancer cells
Anti-inflammatory EffectsYes

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptene Core

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -COOCH₃, -COOH C₁₀H₁₂O₄ 196.20 Synthetic intermediate, crystallography
3-[(Tetrahydrofuran-2-ylmethoxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid -COO(CH₂C₄H₇O), -COOH C₁₄H₁₈O₅ 266.29 Enhanced solubility due to tetrahydrofuran moiety
7-Methyl-3-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl) derivative (IPA) -CH₃, xanthenyl group C₂₀H₁₈O₇ 370.35 Sec18 protein inhibitor (biological activity)
di-endo-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid -NH₂, -COOH (bicyclo[2.2.2]octene core) C₉H₁₃NO₂ 167.21 Lower ring strain, altered reaction kinetics
N-(3-Chloropropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide -CONH(CH₂)₃Cl C₁₁H₁₆ClNO 229.71 Serotoninergic ligand (pharmacological use)
Key Observations:

Ring Strain and Reactivity :

  • The bicyclo[2.2.1]heptene core in the parent compound exhibits higher ring strain than the bicyclo[2.2.2]octene analog, leading to greater reactivity in Diels-Alder and other cycloaddition reactions .
  • Substituents like the tetrahydrofuran group in the C₁₄H₁₈O₅ derivative enhance solubility, making it advantageous for solution-phase reactions .

Biological Activity: The 7-methyl-xanthenyl derivative (IPA) demonstrates competitive inhibition of phosphatidic acid binding to Sec18, with IC₅₀ values in the micromolar range . Carboxamide derivatives (e.g., Norbo-1 and Norbo-2) show selectivity for serotonin receptors, highlighting the role of substituents in modulating pharmacological activity .

Stereochemical Considerations: endo/exo isomerism significantly impacts properties. For example, the endo-isomer of CA-Nor1 (a carboxamide derivative) was synthesized in 55% yield, while exo-isomers may require chromatographic separation .

Notable Findings:
  • The parent compound’s synthesis often starts from norbornene dicarboxylic anhydride, with yields exceeding 80% under optimized conditions .
  • Curtius reaction routes (e.g., for tert-Boc derivatives) face challenges in yield due to intermediate instability .

Physicochemical and Functional Comparisons

  • Hydrogen Bonding : The 7-oxa analog forms robust intermolecular N–H···O and O–H···N bonds in cocrystals, enhancing thermal stability .
  • LogP and Solubility :
    • The methoxycarbonyl derivative has moderate lipophilicity (LogP ~1.5), whereas the tetrahydrofuran-modified analog (C₁₄H₁₈O₅) shows improved aqueous solubility .
  • Thermal Stability : Bicyclo[2.2.2]octene derivatives exhibit higher thermal stability due to reduced ring strain compared to bicyclo[2.2.1]heptene analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

  • Methodological Answer : The compound is synthesized via functionalization of bicyclo[2.2.1]hept-5-ene scaffolds. Key steps include:

  • Carboxylation : Reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives with methyl chloroformate or anhydrides under basic conditions (e.g., triethylamine) to introduce the methoxycarbonyl group .
  • Hydrogenation : Pd/C-catalyzed hydrogenation of protected intermediates to reduce double bonds while retaining stereochemical integrity .
  • Table 1 : Representative Synthetic Conditions
StepReagents/ConditionsYieldKey Characterization (IR/NMR/X-ray)Reference
CarboxylationMethyl chloroformate, Et₃N, THF, 0°C → RT65–78%IR: 1720 cm⁻¹ (C=O); ¹H NMR: δ 3.75 (s, OCH₃)
HydrogenationH₂ (1 atm), Pd/C, MeOH, 24 h89%¹³C NMR: Loss of alkene signals (δ 130–135 ppm)

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonds between carboxylic acid and methoxycarbonyl groups) .
  • Spectroscopy :
  • IR : Peaks at 1720–1700 cm⁻¹ (C=O stretching for carboxylic acid and ester groups) .
  • ¹H/¹³C NMR : Key signals include δ 3.75 (s, OCH₃) and δ 5.5–6.0 (alkene protons) .

Advanced Research Questions

Q. What experimental challenges arise in controlling stereochemistry during synthesis?

  • Methodological Answer :

  • Endo/Exo Isomerism : The bicyclo[2.2.1]heptene scaffold often yields mixtures of endo and exo isomers. Separation requires chiral chromatography or selective crystallization .
  • Catalytic Selectivity : Use of Lewis acids (e.g., BF₃·Et₂O) can favor endo selectivity during Diels-Alder reactions, but competing pathways may reduce yields .

Q. How does this compound perform in high-performance polymer applications?

  • Methodological Answer :

  • Ring-Opening Metathesis Polymerization (ROMP) : The compound copolymerizes with norbornene derivatives using Ru-based catalysts (e.g., Grubbs catalyst) to form thermally stable polymers (Tg > 200°C) .
  • Table 2 : Polymerization Performance
CatalystMonomer RatioTg (°C)Thermal Decomposition (°C)Reference
Grubbs II1:1 (norbornene)215320
RuCl₃1:2 (norbornene)185290

Q. Are there discrepancies in reported catalytic efficiencies for its polymerization?

  • Methodological Answer :

  • Catalyst-Ligand Mismatch : Ru-based catalysts with bulky ligands (e.g., Grubbs II) show higher activity but may suffer from premature termination due to steric hindrance .
  • Solvent Effects : Polar solvents (e.g., DMF) improve solubility but can deactivate catalysts, leading to lower molecular weights .

Q. How do computational methods resolve contradictions in reaction mechanisms?

  • Methodological Answer :

  • DFT Studies : Modeling the bicyclo[2.2.1]heptene ring strain (∼25 kcal/mol) explains its reactivity in ROMP. Transition state analysis predicts regioselectivity in carboxylation steps .
  • Contradiction Resolution : Conflicting reports on hydrogenation rates (Pd/C vs. PtO₂) are reconciled by simulating surface adsorption energies, showing Pd/C favors alkene reduction without ester cleavage .

Safety and Handling in Research

Q. What precautions are critical when handling this compound in catalytic studies?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to volatile byproducts (e.g., CO₂ during carboxylation).
  • Catalyst Quenching : Terminate Grubbs catalyst reactions with ethyl vinyl ether to prevent uncontrolled polymerization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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